17-Hydroxywortmannin - 58053-83-1

17-Hydroxywortmannin

Catalog Number: EVT-1210335
CAS Number: 58053-83-1
Molecular Formula: C23H26O8
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17β-hydroxy Wortmannin is an analog of wortmannin. It irreversibly binds phosphoinositide 3-kinase (PI3K) and potently blocks fMLP-stimulated respiratory burst in neutrophils (IC50 = 5 nM). 17β-hydroxy Wortmannin inhibits recombinant PI3K and mTOR (IC50 = 2.7 and 193 nM, respectively) and prevents the growth of LNCap prostate cancer cells (IC50 = 1.46 μM). The 17-hydroxyl group has been used to further modify this compound, e.g., by pegylation and conjugation with rapamycin.
Mechanism of Action

17-HWT acts as an irreversible inhibitor of PI3Ks []. It covalently binds to the catalytic subunit of PI3K, specifically at a lysine residue located in the ATP-binding pocket of the enzyme []. This binding event prevents PI3K from phosphorylating its lipid substrates, phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby inhibiting the downstream signaling cascade.

Physical and Chemical Properties Analysis

17-HWT is more stable than its parent compound, Wortmannin, but still exhibits some degree of instability. It shows improved aqueous solubility compared to Wortmannin, especially when formulated as ring-opened derivatives containing basic amine groups []. These properties make it more amenable for in vitro and in vivo research applications.

Applications
  • Investigating PI3K Signaling: 17-HWT has been extensively used to study PI3K signaling pathways in various cell types, including neutrophils, platelets, and tumor cells [, , ]. By inhibiting PI3K activity, researchers can dissect the roles of this pathway in cellular processes such as cell growth, proliferation, survival, migration, and inflammation.

  • Cancer Research: The PI3K pathway is frequently dysregulated in cancer, contributing to tumor growth, survival, and resistance to therapy. 17-HWT and its derivatives have shown promising anticancer activity in preclinical models [, , , ]. Research has focused on using 17-HWT as a single agent or in combination with other chemotherapies to target various cancer types, including glioma, lung cancer, renal cell carcinoma [], and others.

  • Immunology Research: 17-HWT has been used to study the role of PI3K in immune cell function, particularly in neutrophils [, , ]. Researchers have investigated its effects on neutrophil activation, respiratory burst (the production of reactive oxygen species), and degranulation (the release of enzymes and other factors from intracellular granules), processes crucial for the immune response.

Future Directions
  • Development of Novel Derivatives: Continued research on 17-HWT focuses on developing novel derivatives with improved pharmacological properties, such as enhanced stability, solubility, and target specificity []. This includes exploring different ring-opened analogs and pegylated forms, like PWT-458 [, ], to optimize its therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of 17-HWT and its derivatives in combination with other anticancer agents, such as paclitaxel and bevacizumab [, ], or with targeted therapies, including mTOR inhibitors like Pegylated-Rapamycin (Peg-Rapa) [], represents a promising area of research for enhancing anticancer efficacy.

Wortmannin

Compound Description: Wortmannin is a fungal metabolite known for its potent but non-selective inhibition of phosphoinositide 3-kinases (PI3Ks) []. It acts by covalently binding to the catalytic subunit of PI3K []. Wortmannin exhibits instability and solubility issues, limiting its therapeutic potential [].

Relevance: Wortmannin serves as a structural basis for 17-Hydroxywortmannin and its derivatives. 17-Hydroxywortmannin demonstrates greater potency as a PI3K inhibitor compared to Wortmannin []. The research aims to address the inherent limitations of Wortmannin by developing analogs with improved stability, solubility, and therapeutic index, such as 17-Hydroxywortmannin and its pegylated forms.

Pegylated 17-Hydroxywortmannin (PWT-458)

Compound Description: PWT-458 is a novel, pegylated prodrug of 17-Hydroxywortmannin designed to overcome the inherent limitations of wortmannin, such as instability and toxicity [, ]. It releases 17-Hydroxywortmannin upon in vivo cleavage of its polyethylene glycol (PEG) moiety []. PWT-458 displays potent PI3K inhibition and significant antitumor activity in preclinical models, demonstrating superior efficacy compared to 17-Hydroxywortmannin alone [].

Ring-opened 17-Hydroxywortmannin Analogues

Compound Description: This series of compounds stems from efforts to modify the structure of 17-Hydroxywortmannin for improved properties []. These analogs involve the opening of the reactive furan ring present in 17-Hydroxywortmannin and subsequent modifications with various amine groups []. Some ring-opened analogs, particularly those containing basic amine groups (e.g., compound 13 in the cited study), displayed enhanced PI3K inhibitory potency and greater efficacy in preclinical tumor models compared to 17-Hydroxywortmannin [, ].

Wortmannin-Rapamycin Conjugates

Compound Description: These represent a class of hybrid inhibitors designed to simultaneously target PI3K and the mammalian target of rapamycin (mTOR) pathways, which are often hyperactivated in cancer []. These conjugates link 17-Hydroxywortmannin analogs to rapamycin analogs via a cleavable linker []. Upon hydrolysis in vivo, these conjugates release both potent inhibitors, leading to synergistic anticancer effects []. A specific example, conjugate 7c, demonstrated improved solubility and significantly enhanced antitumor activity in various xenograft models compared to 17-Hydroxywortmannin and rapamycin alone or in combination [].

Additional Related Compounds:

  • 11-Desacetoxywortmannin: This Wortmannin derivative was investigated for its anti-inflammatory properties []. While its relationship to 17-Hydroxywortmannin and PI3K inhibition is not directly discussed in the provided abstracts, it highlights the diverse biological activities within this family of compounds.

Properties

CAS Number

58053-83-1

Product Name

17-Hydroxywortmannin

IUPAC Name

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1

InChI Key

XLJORQYAOTYVQS-OGCOKEDGSA-N

SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C

Synonyms

17β-hydroxy-11-(acetyloxy)-1S,6bR,7,8,9aS,10,11R,11bR-octahydro-1-(methoxymethyl)-9a,11b-dimethyl-3H-furo[4,3,2-de]indeno[4,5-h]-2-benzopyran-3,6,9-trione

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.